N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide
Overview
Description
N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of both nitro and amide functional groups attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling and has been implicated in several immune disorders when dysregulated.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target protein .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase syk, it may influence pathways related to immune response regulation .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, often dependent on factors such as the compound’s chemical structure and the physiological environment .
Result of Action
If it does indeed interact with tyrosine-protein kinase syk, it could potentially modulate immune responses, influencing cellular processes such as proliferation, differentiation, and cytokine production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dimethylphenylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 3,5-dimethylphenylamine and 3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dimethylphenylamine and 3,5-dinitrobenzoic acid.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides and nitro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-3,5-dinitrobenzamide
- N-(2,3-dimethylphenyl)-3,5-dinitrobenzamide
- N-(3,5-dimethylphenyl)-3,4-dinitrobenzamide
Uniqueness
N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring provides a unique balance of electronic effects that can be exploited in various applications .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-10(2)5-12(4-9)16-15(19)11-6-13(17(20)21)8-14(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEENRMSDYGSFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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